molecular formula C25H21ClN2O4S B2863868 1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 941882-24-2

1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2863868
CAS No.: 941882-24-2
M. Wt: 480.96
InChI Key: KHPSQPVYWHFVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 480.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Spiro-indole derivatives, including compounds similar to 1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, have been synthesized through various methods. For instance, the reaction of mercaptoacetic acid with 5-chloroimino-3-(4-fluorophenyl)-2H-indol-2-one has been utilized for synthesizing a spiro-indole derivative, highlighting the versatility of synthetic approaches for such compounds (Sehgal et al., 1994).

Biological Activities and Potential Therapeutic Applications

Spiro-indole derivatives have been explored for their antileukemic activities, with certain compounds demonstrating activity in leukemia screen tests (Rajopadhye & Popp, 1987). Furthermore, these compounds have been investigated for their antifungal, antibacterial, and insecticidal activities, revealing enhanced biological activities when sulfur is incorporated into the molecular structure (Dandia et al., 1993).

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-2-17-11-13-19(14-12-17)28-23(29)16-33(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)15-18-7-3-5-9-21(18)26/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPSQPVYWHFVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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